molecular formula C27H24N4O4 B2703475 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-01-6

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2703475
CAS RN: 1207056-01-6
M. Wt: 468.513
InChI Key: PQIMZLDGOSIWRO-UHFFFAOYSA-N
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Description

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quantum-Mechanical Modeling and Spectral Characterization : Studies on quinazoline and oxadiazole derivatives, such as the work by Hęclik et al. (2017), involve detailed spectral characterization (IR, NMR, UV) and quantum-mechanical modeling using DFT methods. This research elucidates the formation and stability of various conformers, aiding in the understanding of molecular behavior and properties, which is crucial for designing compounds with desired characteristics (Hęclik et al., 2017).

Pharmacological Properties

Antimicrobial Activity : Gupta et al. (2008) explored the antimicrobial properties of oxadiazole-quinazoline derivatives, demonstrating significant antibacterial and antifungal activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Gupta et al., 2008).

Agricultural Chemistry

Herbicidal Activity : The synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-dione derivatives by Wang et al. (2014) highlight the potential of such compounds in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014).

Material Science

Synthesis of Polymers : The creation of new diols with an imidazoquinazoline ring, as investigated by Szyszkowska et al. (2018), opens avenues for synthesizing thermally stable polymers, leveraging the solubility and reactive functionalities of these compounds (Szyszkowska et al., 2018).

Chemical Synthesis

Green Chemistry Approaches : The L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones by Rajesh et al. (2011) demonstrates the utility of multicomponent reactions in efficiently constructing heterocyclic compounds, highlighting an environmentally friendly methodology that could be applicable to synthesizing compounds with similar structural features (Rajesh et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione and 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or any other suitable method.", "Step 4: Purify the product by recrystallization or any other suitable method." ] }

CAS RN

1207056-01-6

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-3-18-12-14-20(15-13-18)31-26(32)22-10-5-6-11-23(22)30(27(31)33)17-24-28-25(29-35-24)19-8-7-9-21(16-19)34-4-2/h5-16H,3-4,17H2,1-2H3

InChI Key

PQIMZLDGOSIWRO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OCC

solubility

not available

Origin of Product

United States

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